3-(3,4-Dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
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Description
3-(3,4-Dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C19H17N5O2S and its molecular weight is 379.44. The purity is usually 95%.
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Scientific Research Applications
Synthetic Pathways and Transformations
- Synthesis and Transformations : Compounds structurally related to 3-(3,4-Dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine have been synthesized through various pathways, highlighting their chemical versatility. For instance, transformations of 1,2,4-triazine to pyridazine derivatives have been explored, showing the feasibility of generating complex heterocyclic systems under specific conditions (Kozhevnikov et al., 2005).
Antimicrobial and Antifungal Activity
- Antimicrobial and Antifungal Agents : Research has demonstrated the potential of triazolo and pyridazine derivatives as antimicrobial and antifungal agents. For example, specific derivatives have shown promise as inhibitors of eosinophil infiltration and possess antihistaminic activity, indicating their potential in treating allergic conditions (Gyoten et al., 2003). Additionally, triazolopyridazine derivatives have been investigated for their fungicidal activity against various plant pathogens, revealing a structure-activity relationship that favors certain substitutions for enhanced efficacy (Crowley et al., 2010).
Antidiabetic and Anti-inflammatory Applications
- Anti-diabetic and Insulinotropic Activities : The synthesis and evaluation of triazolo-pyridazine-6-yl-substituted piperazines have been undertaken to explore their use as anti-diabetic medications, particularly focusing on Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities. These studies indicate the potential of such compounds to modulate blood glucose levels and insulin secretion, offering a promising avenue for diabetes treatment (Bindu et al., 2019).
Structural and Theoretical Studies
- Structural Analysis and Computational Studies : Detailed structural analyses, including X-ray diffraction, Density Functional Theory (DFT) calculations, and Hirshfeld surface analysis, have been performed on related compounds. These studies provide insights into the molecular geometry, electronic properties, and intermolecular interactions that underpin the biological activities and chemical reactivity of these molecules. Such theoretical and experimental investigations are crucial for the rational design of new compounds with enhanced properties (Sallam et al., 2021).
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-25-15-7-6-13(11-16(15)26-2)19-22-21-17-8-9-18(23-24(17)19)27-12-14-5-3-4-10-20-14/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXQQZQQDRCBAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=CC=N4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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